molecular formula C19H11ClF3N3OS B13454000 4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B13454000
M. Wt: 421.8 g/mol
InChI Key: WQJHMIKXSXRPAX-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiophene and trifluoromethyl groups in its structure adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a multi-step process. One common method involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is advantageous due to its high yield, simplicity, and environmentally benign nature . The reaction conditions often include the use of a solvent-free environment and a catalyst-free approach, making it a green chemistry method.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to the combination of its structural features, including the imidazo[1,2-a]pyridine core, thiophene ring, and trifluoromethyl group. This unique combination contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H11ClF3N3OS

Molecular Weight

421.8 g/mol

IUPAC Name

4-chloro-N-[2-thiophen-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H11ClF3N3OS/c20-13-6-3-11(4-7-13)18(27)25-17-16(14-2-1-9-28-14)24-15-8-5-12(10-26(15)17)19(21,22)23/h1-10H,(H,25,27)

InChI Key

WQJHMIKXSXRPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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